4-Hydroxy-5-methoxypentanoic acid
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Overview
Description
4-Hydroxy-5-methoxypentanoic acid is an organic compound with the molecular formula C6H12O4 It is characterized by the presence of a hydroxyl group (-OH) and a methoxy group (-OCH3) attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-methoxypentanoic acid can be achieved through several methods. One common approach involves the hydroxylation of 5-methoxypentanoic acid using suitable oxidizing agents. Another method includes the esterification of 4-hydroxy-5-methoxy pentanoate followed by hydrolysis to yield the desired acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, esterification, and subsequent hydrolysis.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-5-methoxypentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-keto-5-methoxypentanoic acid.
Reduction: Formation of 4-hydroxy-5-methoxypentanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Hydroxy-5-methoxypentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-methoxypentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and interactions with enzymes and receptors. The compound may exert its effects by modulating oxidative stress, influencing metabolic pathways, and interacting with cellular receptors.
Comparison with Similar Compounds
4-Hydroxy-2-pentanone: Shares a similar hydroxyl group but differs in the position and presence of the methoxy group.
5-Methoxypentanoic acid: Lacks the hydroxyl group present in 4-Hydroxy-5-methoxypentanoic acid.
4-Hydroxy-5-methoxyphenylacetic acid: Contains a phenyl ring, making it structurally different but functionally similar.
Uniqueness: this compound is unique due to the presence of both hydroxyl and methoxy groups on a pentanoic acid backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H12O4 |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
4-hydroxy-5-methoxypentanoic acid |
InChI |
InChI=1S/C6H12O4/c1-10-4-5(7)2-3-6(8)9/h5,7H,2-4H2,1H3,(H,8,9) |
InChI Key |
FAFMYMDPFIDXOA-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CCC(=O)O)O |
Origin of Product |
United States |
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